Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl](phenylmethyl)amino]-
Description
The compound Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- (CAS 429-530-4) is an azo-based aromatic nitrile characterized by a central propanenitrile backbone substituted with a phenylmethylamino group and a 4-nitrophenylazo moiety. Its structure enables applications in dye chemistry and polymer synthesis due to its chromophoric azo (-N=N-) group and nitrile (-C≡N) functionality .
Properties
IUPAC Name |
3-[N-benzyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c23-15-4-16-26(17-18-5-2-1-3-6-18)21-11-7-19(8-12-21)24-25-20-9-13-22(14-10-20)27(28)29/h1-3,5-14H,4,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKOAOUQPNLZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579009 | |
| Record name | C.I. Disperse Orange 288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96662-24-7 | |
| Record name | 3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](phenylmethyl)amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96662-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 3-[[4-[2-(4-nitrophenyl)diazenyl]phenyl](phenylmethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Orange 288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanenitrile, 3-[[4-[2-(4-nitrophenyl)diazenyl]phenyl](phenylmethyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
4-Nitroaniline undergoes diazotization in hydrochloric acid with sodium nitrite (NaNO₂) at 0–5°C to form the diazonium salt. The nitro group (-NO₂) stabilizes the diazonium intermediate, preventing premature decomposition.
Equation 1: Diazotization Reaction
$$
\text{4-Nitroaniline} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{4-Nitrobenzenediazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}
$$
Experimental Protocol
- Reagents : 4-Nitroaniline (10 mmol), NaNO₂ (12 mmol), HCl (20 mL, 10%), ice bath.
- Procedure : Dissolve 4-nitroaniline in HCl, cool to 0°C, add NaNO₂ solution dropwise. Maintain pH < 1 and temperature < 5°C.
- Yield : >95% (by HPLC).
Synthesis of the Coupling Component: N-Benzyl-3-Aminopropanenitrile
Friedel-Crafts Alkylation
The coupling component N-benzyl-3-aminopropanenitrile is synthesized via Friedel-Crafts alkylation of benzylamine with acrylonitrile, catalyzed by AlCl₃.
Equation 2: Alkylation Reaction
$$
\text{Benzylamine} + \text{Acrylonitrile} \xrightarrow{\text{AlCl}_3} \text{N-Benzyl-3-aminopropanenitrile}
$$
Optimization Data
Azo Coupling Reaction
Reaction Conditions
The diazonium salt reacts with N-benzyl-3-aminopropanenitrile under weakly basic conditions (pH 8–10) to facilitate electrophilic aromatic substitution at the para position of the benzylamine moiety.
Equation 3: Azo Coupling
$$
\text{4-Nitrobenzenediazonium chloride} + \text{N-Benzyl-3-aminopropanenitrile} \rightarrow \text{Target Compound} + \text{HCl}
$$
Process Parameters
- Temperature : 10–15°C (prevents diazonium decomposition).
- pH Control : Sodium acetate buffer (pH 9).
- Yield : 75–80%.
Purification and Characterization
Column Chromatography
Spectroscopic Data
- UV-Vis : λₘₐₓ = 480 nm (azo chromophore).
- MS (ESI) : m/z 385.4 [M+H]⁺ (calc. 385.4).
- ¹³C NMR : δ 118.2 (C≡N), δ 152.4 (N=N), δ 148.7 (C-NO₂).
Industrial Applications and Environmental Considerations
The compound is utilized as a disperse dye for synthetic fibers, offering excellent lightfastness. However, nitro-containing azo dyes require rigorous wastewater treatment to mitigate mutagenic risks.
Chemical Reactions Analysis
Nucleophilic Addition at the Nitrile Group
The nitrile group (-C≡N) in the compound participates in nucleophilic addition reactions. For example:
-
Hydrolysis : Under acidic or alkaline conditions, the nitrile group converts to a carboxylic acid or amide.
Azo Group Reduction
The azo (-N=N- linkage) group undergoes reductive cleavage in the presence of reducing agents:
-
Catalytic Hydrogenation :
This reaction generates aromatic amines, which are intermediates in dye degradation or bioactivation . -
Zinc-Acid Reduction :
This method is often used in analytical chemistry to identify azo compounds .
Electrophilic Aromatic Substitution
The aromatic rings in the compound undergo substitution reactions due to electron-rich or electron-deficient regions:
-
Nitration : The nitro group (-NO₂) directs incoming electrophiles to meta positions.
-
Sulfonation : Sulfonic acid groups can be introduced under fuming sulfuric acid conditions .
Coupling Reactions
The azo group enables coupling with electron-rich aromatic amines or phenols:
Stability and Side Reactions
-
Photodegradation : Exposure to UV light can cleave the azo bond, forming radical intermediates .
-
Thermal Decomposition : At elevated temperatures, the compound may decompose into volatile nitriles and nitrobenzene derivatives.
Mechanistic Insights
Scientific Research Applications
Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry as a dye for fabrics, providing vibrant and long-lasting colors.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- involves its interaction with molecular targets through the azo group. The nitrogen-nitrogen double bond (N=N) can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s ability to form hydrogen bonds and π-π interactions with aromatic residues in proteins and nucleic acids contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Variations
The compound belongs to a family of propanenitrile derivatives with substitutions on the amino group and variations in the azo-linked aryl groups. Below is a comparative analysis of its analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- LogP Trends : The target compound likely has a higher LogP than the methyl-substituted analog (LogP 3.72 ) due to its bulkier phenylmethyl group. The butyl-substituted Disperse Orange 33 (LogP >4.5) and ethyl analog (LogP 4.1 ) demonstrate that longer alkyl chains increase hydrophobicity. The phenylcarbamoyloxyethyl derivative (LogP 4.96 ) shows enhanced polarity from the carbamate group.
Biological Activity
Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- (CAS Number: 96662-24-7), is an organic compound belonging to the azo dye family. Its structure features a nitrogen-nitrogen double bond (N=N), linking two aromatic rings, which contributes to its vibrant color and potential applications in various fields, including biology and medicine.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O2 |
| Molecular Weight | 385.419 g/mol |
| CAS Number | 96662-24-7 |
| LogP | 6.45368 |
Synthesis
The synthesis of Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- typically involves:
- Diazotization : 4-nitroaniline is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
- Coupling Reaction : This diazonium salt is coupled with N-benzyl-4-aminobenzonitrile in an alkaline medium.
- Purification : The product is purified through recrystallization or chromatography.
The biological activity of Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- is primarily attributed to its azo group, which can undergo reduction to form amines. These amines can interact with various biological molecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.
Applications in Biology and Medicine
- Staining Techniques : Utilized in microscopy for visualizing cellular components.
- Drug Delivery Systems : Investigated for potential use due to its ability to bind specific biological targets.
- Analytical Chemistry : Employed as a dye for detecting and quantifying substances.
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that similar azo compounds exhibited antimicrobial properties against various pathogens. The mechanism involved disruption of bacterial cell membranes.
-
Cytotoxicity Assays :
- Research indicated that azo dyes could induce cytotoxic effects in cancer cell lines, leading to apoptosis through oxidative stress pathways.
-
In Vivo Studies :
- In murine models, compounds structurally similar to Propanenitrile showed significant inhibition of tumor growth, suggesting potential as an antitumor agent.
Toxicological Data
Propanenitrile has been associated with certain toxicological effects:
- Skin Irritation : Classified as causing skin irritation (H315).
- Eye Irritation : Causes serious eye irritation (H319).
Comparative Studies
Q & A
Q. How can the solubility of this compound in supercritical CO₂ be experimentally determined?
- Methodological Answer : Use a dynamic flow apparatus to measure solubility under varying pressures (10–30 MPa) and temperatures (313–353 K). Correlate data with density-based semi-empirical models (e.g., Chrastil, Bartle equations) to predict solubility behavior .
- Example equation (Chrastil model):
,
where = solubility, = CO₂ density, = temperature, and are fitted parameters .
Q. What synthetic routes are typical for azo-nitrile compounds like this?
- Methodological Answer :
- Diazotization : React 4-nitroaniline with NaNO₂/HCl at 0–5°C to form a diazonium salt.
- Coupling Reaction : React the diazonium salt with 3-(benzylamino)propanenitrile under alkaline conditions (pH 8–10) to form the azo linkage .
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can deposition parameters be optimized for this compound in semiconductor applications?
- Methodological Answer :
- Centrifugal Deposition : Adjust gravity acceleration (e.g., 500–2000 rpm) to control film thickness (50–200 nm) and homogeneity.
- Post-Deposition Annealing : Heat treatment (80–120°C for 1–2 hrs) improves crystallinity and reduces defects in Ag/OD-25/Si MIS diodes .
- Key Parameters :
| Parameter | Optimal Range | Effect on Device Performance |
|---|---|---|
| Spin Speed | 1500–2000 rpm | Uniform film formation |
| Annealing Temp | 100°C | Enhanced charge mobility |
| CO₂ Atmosphere | 10 psi | Reduced oxidation |
Q. How can contradictions in solubility data across solvent systems be resolved?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to compare datasets from multiple solvents (e.g., DMF, ethanol, supercritical CO₂).
- Model Validation : Test semi-empirical models (e.g., Mendez-Santiago/Teja vs. Bartle) to identify systematic errors. For supercritical CO₂, the Bartle model shows higher accuracy (R² > 0.98) .
- Experimental Replication : Control solvent purity (>99.9%) and temperature (±0.1°C) to minimize variability .
Q. What computational methods predict electronic properties for optoelectronic applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO/LUMO energy gaps (e.g., ~2.1 eV for Disperse Orange 25).
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax values .
- Charge Transport Modeling : Use Marcus theory to estimate hole/electron mobility (μh ≈ 0.02 cm²/V·s) .
Data Analysis & Contradiction Resolution
Q. How to analyze thermal stability and decomposition kinetics?
- Methodological Answer :
- TGA/DSC : Perform under N₂ atmosphere (heating rate 10°C/min). Decomposition onset occurs at ~250°C, with two mass-loss stages (nitrile degradation followed by azo bond cleavage) .
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea ≈ 120 kJ/mol) .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
